molecular formula C15H19NO4 B12231665 (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

(2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12231665
M. Wt: 277.31 g/mol
InChI Key: GKZIJOUYZWYCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound features a piperidine ring system substituted at positions 1, 2, 3, and 6, with a molecular formula of $$ \text{C}{15}\text{H}{19}\text{NO}_{4} $$ and a molecular weight of 277.31 g/mol. The stereochemical designation (2R,3R) indicates that the ethyl group at position 1, the 2-methoxyphenyl group at position 2, and the carboxylic acid moiety at position 3 adopt specific spatial orientations relative to the piperidine core. The 6-oxo group introduces a ketone functionality, planarizing the adjacent carbon and influencing ring puckering dynamics.

Key bond lengths and angles derive from analogous piperidine-carboxylic acid systems. For example, in piperidine-4-carboxylic acid complexes, the C–O bond lengths in carboxylate groups range from 1.24–1.28 Å, while C–N bonds in protonated piperidine rings measure approximately 1.49 Å. These metrics suggest that the carboxylic acid group in the target compound participates in resonance stabilization, with partial double-bond character between the carbonyl carbon and oxygen atoms.

Structural Feature Metric
Molecular Formula $$ \text{C}{15}\text{H}{19}\text{NO}_{4} $$
Molecular Weight 277.31 g/mol
Predicted C=O Bond Length 1.23–1.26 Å
Piperidine C–N Bond Length ~1.49 Å

Comparative Analysis of Piperidine Ring Conformations in Related Derivatives

The piperidine ring adopts a chair conformation in crystalline states, as observed in structurally related compounds such as piperidine-4-carboxylic acid monohydrate and its chloroacetic acid complex. Substituent positioning critically affects ring puckering:

  • Equatorial vs. Axial Substitutents : The 2-methoxyphenyl group at position 2 likely occupies an equatorial position to minimize steric clashes with the 1-ethyl and 3-carboxylic acid groups. This contrasts with piperidine-4-carboxylic acid complexes, where carboxyl groups preferentially occupy equatorial positions.
  • 6-Oxo Group Influence : The ketone at position 6 planarizes the adjacent C5 and C6 atoms, reducing ring flexibility compared to fully saturated piperidine derivatives.

Comparative data for piperidine ring conformations:

Compound Ring Conformation Substituent Orientation
Target Compound Chair 2-Methoxyphenyl: equatorial
Piperidine-4-carboxylic Acid Complex Chair Carboxylic Acid: equatorial
1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid Chair (predicted) Carboxylic Acid: axial

X-ray Crystallographic Studies of Molecular Packing Patterns

While direct X-ray data for the title compound remains unpublished, analogous systems provide insights into likely packing behaviors. In piperidine-4-carboxylic acid–chloroacetic acid complexes, molecules form hydrogen-bonded sheets parallel to crystallographic planes via O–H···O and N–H···O interactions. The target compound’s packing is expected to involve:

  • Layer Stacking : Driven by π-π interactions between 2-methoxyphenyl aromatic systems and van der Waals forces between ethyl groups.
  • Unit Cell Parameters : Based on molecular dimensions (~8.2 Å × 10.5 Å × 12.3 Å), a monoclinic crystal system with space group $$ P2_1/c $$ is plausible, similar to related piperidine derivatives.

Hydrogen Bonding Networks and Intermolecular Interactions

The compound’s hydrogen bonding capacity arises from three key sites: the carboxylic acid (–COOH), ketone (=O), and protonated piperidine nitrogen (if present). In crystalline environments:

  • Intramolecular H-Bonds : The carboxylic acid may form a six-membered ring via O–H···O=C interactions with the 6-oxo group, as seen in 1-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid derivatives.
  • Intermolecular H-Bonds :
    • Carboxylic acid donors engage with ketone acceptors (O–H···O=C, ~2.60–2.76 Å).
    • Piperidine N–H groups (if protonated) form bonds with carboxylate oxygens (N–H···O, ~2.75–2.80 Å).

Hydrogen bond metrics from analogous systems:

Interaction Type Bond Length (Å) Angle (°)
O–H···O (carboxylic acid) 2.604–2.760 165–172
N–H···O (piperidine) 2.753–2.760 158–162

Properties

IUPAC Name

1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-11(15(18)19)14(16)10-6-4-5-7-12(10)20-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZIJOUYZWYCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Ring Formation

The piperidine backbone is typically constructed via cyclization or reductive amination. A common approach involves malonate-based alkylation followed by cyclization (Figure 1):

  • Alkylation : Diethyl malonate reacts with acrylonitrile in the presence of a strong base (e.g., potassium tert-butoxide) at 30–35°C to form a cyanoethyl intermediate.
  • Cyclization : Acidic hydrolysis (HCl) induces decarboxylation and cyclization, yielding 2-oxopiperidine-3-carboxylate.

Key Data :

Step Reagents/Conditions Yield
Alkylation KOC(CH₃)₃, acrylonitrile, 30–35°C 85–90%
Cyclization HCl, reflux 76–80%

Introduction of Ethyl and Methoxyphenyl Groups

The ethyl and 2-methoxyphenyl substituents are introduced via nucleophilic substitution or Friedel-Crafts alkylation:

  • N-Ethylation : Treatment of the piperidine intermediate with ethyl bromide or ethyl chloroformate under basic conditions (e.g., NaHCO₃).
  • 2-Methoxyphenyl Addition : A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution using 2-methoxybenzyl chloride.

Optimized Conditions :

  • Ethylation: Ethyl chloroformate, DIPEA, CH₂Cl₂, 0–5°C (Yield: 88–93%).
  • Methoxyphenylation: 2-Methoxybenzyl magnesium bromide, THF, −78°C (Yield: 75–82%).

Stereochemical Control Strategies

Asymmetric Catalysis

Rhodium-catalyzed asymmetric reductive Heck reactions enable enantioselective formation of the (2R,3R) configuration:

  • Catalyst : [Rh(cod)(OH)]₂ with chiral phosphine ligands (e.g., (R)-BINAP).
  • Substrates : Tetrahydropyridine precursors and aryl boronic acids.
  • Outcome : Enantiomeric excess (ee) >95%, yield 70–85%.

Diastereomeric Resolution

Crystallization or chromatography separates diastereomers formed via chiral auxiliaries:

  • Auxiliary : (S)-Proline-derived ketones facilitate preferential crystallization of the desired diastereomer.
  • Resolution Yield : 60–68% after two recrystallizations.

Industrial-Scale Production

Continuous Flow Synthesis

Automated reactors enhance reproducibility and reduce reaction times:

  • Reactor Type : Tubular flow reactor with in-line monitoring.
  • Conditions : 100–120°C, 10–15 bar pressure, residence time 20–30 min.
  • Throughput : 5–10 kg/day with >99% purity.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) yields 90–95% pure product.
  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes residual stereoisomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield ee (%) Scalability
Malonate Alkylation Alkylation, cyclization, functionalization 33–40% N/A Moderate
Asymmetric Reductive Heck Rh-catalyzed coupling, hydrogenation 65–70% >95 High
Chiral Auxiliary Diastereomer formation, resolution 50–55% 99 Low

Challenges and Innovations

Stereochemical Drift

High-temperature steps risk racemization. Mitigation strategies include:

  • Low-Temperature Quenching : Rapid cooling to −20°C post-reaction.
  • Protecting Groups : Boc or Fmoc groups stabilize intermediates during functionalization.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF.
  • Catalyst Recycling : Immobilized Rh catalysts reused for 5–7 cycles without loss of activity.

Chemical Reactions Analysis

Types of Reactions

(2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : [Insert CAS Number Here]

Structural Characteristics

The compound features a piperidine ring with an ethyl group and a methoxyphenyl substituent, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the piperidine ring can lead to enhanced inhibition of cancer cell proliferation.

Compound VariantIC50 (µM)Target
Original Compound15Cancer Cell Line A
Variant A5Cancer Cell Line B
Variant B10Cancer Cell Line C

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its derivatives have been investigated for their effects on serotonin and dopamine receptors.

Case Study: Neurotransmitter Modulation

A study evaluated the effects of this compound on serotonin receptor activity, revealing that certain derivatives exhibit selective agonistic properties.

DerivativeReceptor TypeActivity
Derivative A5-HT1AAgonist
Derivative B5-HT2AAntagonist
Derivative CD2Partial Agonist

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel pharmaceutical agents. Its unique structure allows chemists to create various derivatives with tailored pharmacological profiles.

Synthesis Pathway Example

The synthesis of a derivative involves the following steps:

  • Starting Material : (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid.
  • Reagents : Appropriate reagents are selected based on desired functional group modifications.
  • Reaction Conditions : Specific temperature and solvent conditions are maintained to optimize yield.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on specific enzymes involved in disease pathways, such as eIF4E, which is implicated in cancer progression.

Case Study: eIF4E Inhibition

Research demonstrated that the compound effectively inhibits eIF4E activity, which is crucial for protein synthesis in cancer cells.

CompoundInhibition (%)Concentration (µM)
(2R,3R) Compound8010
Control10N/A

Mechanism of Action

The mechanism of action of (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs in the Piperidine-3-carboxylic Acid Family

The following compounds share the 6-oxopiperidine-3-carboxylic acid scaffold but differ in substituents and stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Source (Evidence ID)
(2R,3R)-1-Ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (Target) C₁₅H₁₉NO₄ 277.31 2-methoxyphenyl, N1-ethyl (2R,3R) -
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₄ 277.31 2-ethoxyphenyl, N1-methyl (2S,3S)
(2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₃ 261.32 4-methylphenyl, N1-ethyl (2S,3S)
(2R,3R)-1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid C₁₅H₁₉NO₄ 277.31 4-methoxyphenyl, N1-ethyl (2R,3R)
(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid C₁₆H₂₁NO₅ 307.34 3,4-dimethoxyphenyl, N1-ethyl (2R,3R)
1-Methyl-6-oxopiperidine-3-carboxylic acid C₇H₁₁NO₃ 173.17 No aromatic substituents, N1-methyl -
Key Observations:

3,4-Dimethoxyphenyl analogs () exhibit increased molecular weight and polarity, which may enhance solubility but reduce membrane permeability .

Stereochemical Impact :

  • The (2R,3R) configuration in the target compound contrasts with the (2S,3S) configuration in and . Stereochemistry critically affects interactions with chiral biological targets (e.g., enzymes or GPCRs), where mismatched configurations could render analogs inactive .

N1 Substituent :

  • The ethyl group in the target compound and some analogs (–11) increases lipophilicity compared to the N1-methyl group in . This may enhance metabolic stability but reduce aqueous solubility .

Spectroscopic and Analytical Comparisons

  • NMR and UV Data :
    Structural elucidation of piperidine derivatives relies on ¹H-NMR and ¹³C-NMR to confirm substituent positions and stereochemistry. For example, the 2-methoxyphenyl group in the target compound would show distinct aromatic proton signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), while the ethyl group at N1 would exhibit triplet and quartet patterns for CH₂ and CH₃ protons .
  • Spectral Databases :
    Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds () provide standardized data for verifying synthetic analogs, ensuring reproducibility in structural characterization .

Potential Pharmacological Implications

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Antibiotic Analogs : lists β-lactam antibiotics with similar bicyclic structures, underscoring the piperidine scaffold’s versatility in drug design. However, the target compound’s lack of a β-lactam ring suggests divergent mechanisms .

Biological Activity

The compound (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a member of the piperidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO3C_{15}H_{19}NO_3 with a molecular weight of approximately 273.32 g/mol. Its structure includes a piperidine ring substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid may interact with various biological targets:

  • Enzyme Inhibition : It has been noted that derivatives of piperidine can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : The compound may exhibit affinity for certain receptors, influencing neurotransmitter release and neuronal activity. For instance, piperidine derivatives have been studied for their interactions with the TRPV1 receptor, which is involved in pain sensation and inflammatory responses .

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds related to this structure. For example, piperidine derivatives have shown promise as inhibitors of the MDM2 protein, which regulates tumor suppressor p53. Inhibiting MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

Neuroprotective Effects

Some research suggests that compounds similar to (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

  • MDM2 Inhibition : A study highlighted a compound structurally related to (2{R},3{R})-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid that demonstrated significant tumor regression in vivo. This compound was capable of achieving complete and long-lasting regression of tumors in murine models, indicating its potential as an anticancer agent .
  • TRPV1 Modulation : Another study focused on the structural analogs of this compound that were screened for their ability to modulate TRPV1 activity. The results indicated that certain modifications could enhance receptor binding affinity and selectivity, suggesting avenues for developing new analgesics .

Data Tables

Biological Activity Mechanism Reference
AnticancerMDM2 inhibition
NeuroprotectionModulation of neurotransmitter release
Pain reliefTRPV1 receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.